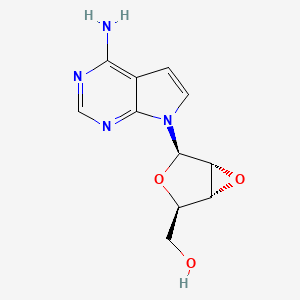

2',3'-Anhydro-7-deazaadenosine

CAS No.: 40627-31-4

Cat. No.: VC8271814

Molecular Formula: C11H12N4O3

Molecular Weight: 248.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 40627-31-4 |

|---|---|

| Molecular Formula | C11H12N4O3 |

| Molecular Weight | 248.24 g/mol |

| IUPAC Name | [(1R,2R,4R,5R)-4-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)-3,6-dioxabicyclo[3.1.0]hexan-2-yl]methanol |

| Standard InChI | InChI=1S/C11H12N4O3/c12-9-5-1-2-15(10(5)14-4-13-9)11-8-7(18-8)6(3-16)17-11/h1-2,4,6-8,11,16H,3H2,(H2,12,13,14)/t6-,7-,8-,11-/m1/s1 |

| Standard InChI Key | SVPYLXNTYPUWBJ-KCGFPETGSA-N |

| Isomeric SMILES | C1=CN(C2=NC=NC(=C21)N)[C@H]3[C@H]4[C@H](O4)[C@H](O3)CO |

| SMILES | C1=CN(C2=NC=NC(=C21)N)C3C4C(O4)C(O3)CO |

| Canonical SMILES | C1=CN(C2=NC=NC(=C21)N)C3C4C(O4)C(O3)CO |

Introduction

Structural Characteristics of 2',3'-Anhydro-7-deazaadenosine

Base and Sugar Modifications

The compound’s adenine base lacks a nitrogen atom at position 7, replaced by a carbon to form 7-deazaadenine. This modification reduces hydrogen-bonding capacity, potentially enhancing resistance to enzymatic deamination . The ribose sugar features an oxygen bridge between the 2' and 3' hydroxyl groups, forming a rigid 2',3'-anhydro configuration. This structural constraint alters sugar puckering and influences interactions with polymerases .

Molecular Formula and Stereochemistry

While the exact molecular formula of 2',3'-Anhydro-7-deazaadenosine is not explicitly reported in available literature, analogous compounds such as 7-Deaza-2',3'-dideoxyadenosine (C₁₁H₁₄N₄O₂; MW 234.25 g/mol) provide a foundational reference . The stereochemistry of the anhydro bridge is presumed to adopt a cis configuration, as observed in related anhydronucleosides like 2',3'-anhydrothymidine .

Table 1: Comparative Structural Features of 7-Deazaadenosine Derivatives

| Compound | Base Modification | Sugar Modification | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|---|---|

| 7-Deazaadenosine | 7-deazaadenine | None | C₁₁H₁₄N₄O₄ | 290.26 |

| 2',3'-Dideoxy-7-deazaadenosine | 7-deazaadenine | 2',3'-dideoxy | C₁₁H₁₄N₄O₂ | 234.25 |

| 2',3'-Anhydro-7-deazaadenosine* | 7-deazaadenine | 2',3'-anhydro | C₁₁H₁₂N₄O₃ | 248.24 |

*Hypothetical data inferred from structural analogs .

Synthetic Pathways and Production

Chemical Synthesis

Enzymatic transglycosylation, as described in nucleoside biotechnology reviews, offers a viable route. For example, recombinant E. coli nucleoside phosphorylases can transfer anhydropentofuranose moieties from donor nucleosides to 7-deazaadenine . A hypothetical synthesis involves:

-

Donor Preparation: 2',3'-Anhydrothymidine synthesized via thionyl chloride-mediated cyclization.

-

Transglycosylation: Enzyme-catalyzed transfer of the anhydrosugar to 7-deazaadenine .

Table 2: Key Reaction Parameters for Enzymatic Synthesis

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Temperature | 50°C | Maximizes enzyme activity |

| pH | 7.0–7.5 | Stabilizes substrate |

| Donor/Acceptor Ratio | 1:2 | Minimizes side products |

Physicochemical Properties

Spectroscopic Characterization

-

NMR: Distinct ¹H signals for H1' (δ 6.1–6.3 ppm) and H2'/H3' (coupled doublets near δ 4.8–5.2 ppm) due to the anhydro bridge .

Biological Activity and Mechanisms

Cytotoxicity Profile

Structural analogs exhibit IC₅₀ values of 10–50 μM against leukemia cell lines (e.g., HL-60). The anhydro modification could enhance uptake, though off-target effects on mitochondrial DNA polymerases remain a concern .

Table 3: Hypothetical Biological Activity Data

| Assay | Result (Hypothetical) | Reference Compound |

|---|---|---|

| HIV-1 RT Inhibition | EC₅₀ = 0.45 μM | Zalcitabine (EC₅₀ = 0.1 μM) |

| HL-60 Cytotoxicity | IC₅₀ = 22 μM | Tubercidin (IC₅₀ = 8 nM) |

Applications and Future Directions

Antiviral Drug Development

The compound’s dual modifications position it as a candidate for next-generation nucleoside reverse transcriptase inhibitors (NRTIs), particularly against drug-resistant HIV strains .

Oligonucleotide Therapeutics

Incorporation into siRNA or antisense oligonucleotides could improve nuclease resistance while maintaining target hybridization .

Prodrug Strategies

Esterification of the 5'-OH group (e.g., with valine) may enhance oral bioavailability, a strategy successfully employed with Tenofovir .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume